molecular formula C8H11ClN2O B1441103 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol CAS No. 1219981-49-3

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol

Cat. No.: B1441103
CAS No.: 1219981-49-3
M. Wt: 186.64 g/mol
InChI Key: MYUDNTCZDSJQGV-UHFFFAOYSA-N
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Description

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a chloro-substituted pyridine ring, a methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol typically involves the reaction of 6-chloro-2-pyridinecarboxaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Formation of 2-[(6-Chloro-2-pyridinyl)(methyl)amino]acetaldehyde or 2-[(6-Chloro-2-pyridinyl)(methyl)amino]acetic acid.

    Reduction: Formation of 2-[(2-Pyridinyl)(methyl)amino]-1-ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The chloro-substituted pyridine ring and the ethanol moiety play crucial roles in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-3-pyridinyl)(methyl)amino]-1-ethanol
  • 2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol
  • 2-[(6-Chloro-2-pyridinyl)(methyl)amino]-2-propanol

Uniqueness

2-((6-Chloropyridin-2-yl)(methyl)amino)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methylamino group and an ethanol moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(6-chloropyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-11(5-6-12)8-4-2-3-7(9)10-8/h2-4,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDNTCZDSJQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256503
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-49-3
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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